
AMOZ-CHPh-3-O-C-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of AMOZ-CHPh-3-O-C-acid involves several steps The compound is typically synthesized through a series of chemical reactions starting from readily available precursorsThe final step involves the coupling of the compound with the appropriate carrier proteins, such as bovine serum albumin or ovalbumin .
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
Analyse Des Réactions Chimiques
AMOZ-CHPh-3-O-C-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
AMOZ-CHPh-3-O-C-acid has several scientific research applications, including:
Chemistry: Used as a hapten for the development of immunoassays and antibody production.
Biology: Employed in the study of immune responses and antigen-antibody interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialized reagents and analytical tools
Mécanisme D'action
The mechanism of action of AMOZ-CHPh-3-O-C-acid involves its role as a hapten. When coupled with carrier proteins, it stimulates the immune system to produce antibodies against the hapten-protein complex. This immune response is crucial for the development of immunoassays and other diagnostic tools. The molecular targets and pathways involved include the interaction of the hapten-protein complex with immune cells and the subsequent production of specific antibodies .
Comparaison Avec Des Composés Similaires
AMOZ-CHPh-3-O-C-acid is unique due to its specific structure and immunogenic properties. Similar compounds include other haptens used in immunoassays, such as:
3-amino-5-morpholinomethyl-2-oxazolidinone: A related compound with similar immunogenic properties.
3-amino-5-morpholinomethyl-2-oxazolidinone derivatives: Various derivatives with modifications to the oxazolidinone ring or the morpholinomethyl group
These compounds share similar applications in immunoassays and antibody production but differ in their specific structures and immunogenic properties.
Propriétés
Formule moléculaire |
C17H21N3O6 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-2-13(8-14)9-18-20-11-15(26-17(20)23)10-19-4-6-24-7-5-19/h1-3,8-9,15H,4-7,10-12H2,(H,21,22)/b18-9+ |
Clé InChI |
UPEIEUIMWAWURF-GIJQJNRQSA-N |
SMILES isomérique |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)OCC(=O)O |
SMILES canonique |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


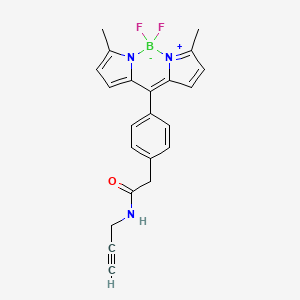
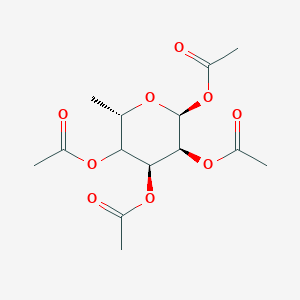

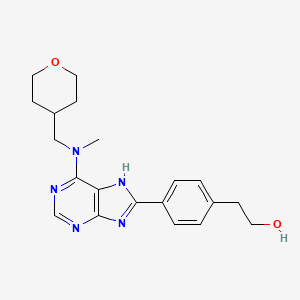



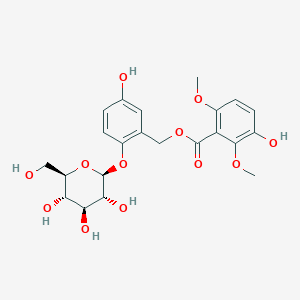
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
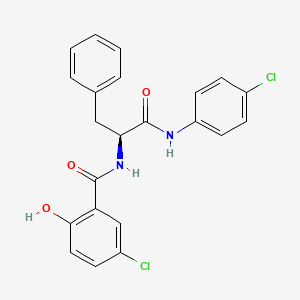


![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
